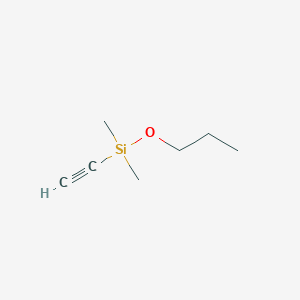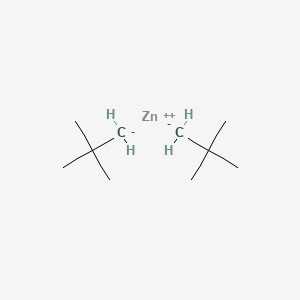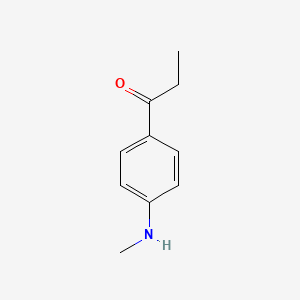
p-Methylaminopropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
p-Methylaminopropiophenone can be synthesized through several methods. One common approach involves the bromination of propiophenone followed by reaction with methylamine. This method yields the desired compound through a series of steps, including the formation of an intermediate bromopropiophenone .
Another method involves the continuous synthesis and resolution of optically pure alpha-methylaminopropiophenone from propiophenone or bromopropiophenone. This process includes resolution and purification steps to obtain the final product in a highly pure form .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also focuses on the recyclability of solvents and minimizing waste to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
p-Methylaminopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide for oxidation, and reducing agents like hydrogen over platinum for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
p-Methylaminopropiophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of p-Methylaminopropiophenone involves its interaction with specific molecular targets and pathways. The compound acts as a precursor in the synthesis of ephedrine and pseudoephedrine, which are known to interact with adrenergic receptors in the body. These interactions lead to the stimulation of the central nervous system and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
p-Methylaminopropiophenone is structurally similar to other compounds such as methcathinone, cathinone, and methamphetamine. These compounds share a common core structure but differ in their functional groups and specific chemical properties .
Uniqueness
What sets this compound apart is its specific substitution pattern and its role as an intermediate in the synthesis of important pharmaceuticals. Its unique chemical properties make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
53033-82-2 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-[4-(methylamino)phenyl]propan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 |
InChI Key |
MPXOQEAPYGISHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)
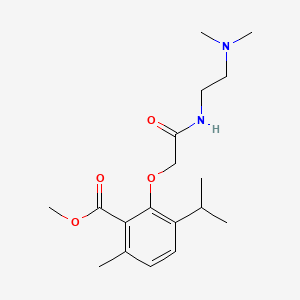
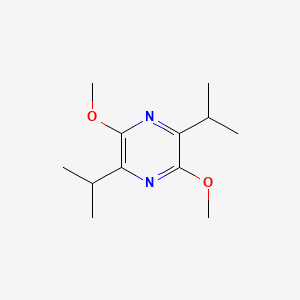


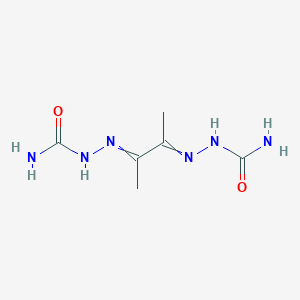

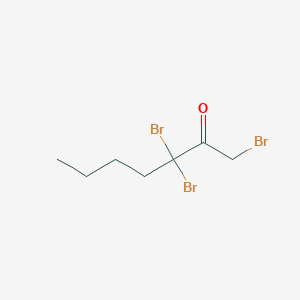
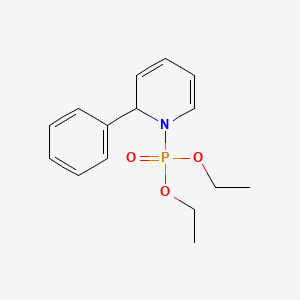

![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
